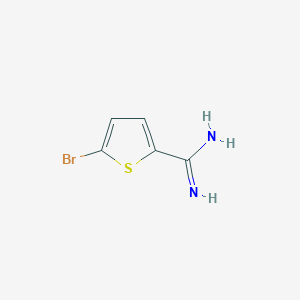

5-Bromothiophene-2-carboxamidine

Description

Historical Context and Significance within Thiophene (B33073) Chemistry

The study of thiophene and its derivatives dates back to the 19th century and has since become a cornerstone of heterocyclic chemistry. Thiophenes are known for their diverse chemical reactivity and have been integral to the development of a wide array of functional materials and pharmaceuticals. The introduction of a bromine atom at the 5-position of the thiophene ring, as seen in 5-bromothiophene derivatives, significantly influences the electronic properties of the ring and provides a handle for further functionalization, most notably through cross-coupling reactions.

The carboxamidine functional group, on the other hand, is recognized as a key pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and its basic nature. It is often considered a bioisostere of a carboxylic acid or an amide, capable of modulating the physicochemical properties of a molecule, such as solubility and basicity, which can lead to improved pharmacokinetic profiles. drughunter.comhyphadiscovery.comnih.gov The combination of the bromothiophene scaffold with the carboxamidine group in 5-Bromothiophene-2-carboxamidine thus presents a molecule with significant potential for the construction of novel bioactive compounds.

Role as a Precursor in Diverse Heterocyclic Systems

The primary significance of this compound in academic research lies in its role as a versatile precursor for the synthesis of a variety of heterocyclic systems. The two key functional groups, the bromine atom and the carboxamidine moiety, offer orthogonal reactivity, allowing for a stepwise and controlled construction of complex molecules.

The bromine atom on the thiophene ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of a broad chemical space.

The carboxamidine group is a reactive functional group that can participate in cyclization reactions to form various five- and six-membered heterocyclic rings. semanticscholar.orgsemanticscholar.org For instance, it can react with α,β-unsaturated ketones, β-ketoesters, or other bifunctional reagents to construct pyrimidine (B1678525), triazine, or imidazole (B134444) rings, among others. This reactivity makes this compound a valuable starting material for the synthesis of fused thiophene-heterocycle systems, which are often associated with interesting biological activities.

The probable synthetic pathway to this compound itself starts from the more readily available 5-bromothiophene-2-carbonitrile. smolecule.comgeorganics.skchemdad.comnih.gov Several methods are established for the conversion of nitriles to amidines, with the Pinner reaction being a classical approach. wikipedia.orgsynarchive.comresearchgate.netnumberanalytics.comorganic-chemistry.orggoogle.com This method involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the corresponding amidine. wikipedia.orgresearchgate.net More contemporary methods may involve metal-catalyzed additions of ammonia or its equivalents to the nitrile. mdpi.com

Overview of Research Trajectories

While direct and extensive research specifically on this compound is not widely documented, the research trajectories for this compound can be inferred from the established applications of its constituent parts: the bromothiophene core and the carboxamidine functional group.

A primary research direction is in the field of medicinal chemistry . The thiophene nucleus is a well-established scaffold in numerous approved drugs. The ability of the carboxamidine group to act as a bioisostere and to form key interactions with biological targets makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Research efforts would likely focus on synthesizing libraries of derivatives by exploiting the reactivity of the bromine atom and the carboxamidine group to explore structure-activity relationships for various biological targets, including kinases, proteases, and G-protein coupled receptors.

Another significant research trajectory lies in materials science . Thiophene-containing polymers and small molecules are known for their interesting electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of the polar carboxamidine group and the potential for further derivatization via the bromine atom could lead to the development of novel materials with tailored electronic properties and improved processability.

Below is a table summarizing the potential research applications and the key functional groups of this compound that are exploited in each area.

| Research Area | Key Functional Group Utilized | Potential Applications |

| Medicinal Chemistry | Carboxamidine, Bromine | Synthesis of novel enzyme inhibitors, receptor antagonists/agonists, and antimicrobial agents. |

| Materials Science | Thiophene ring, Bromine | Development of new organic semiconductors, conductive polymers, and materials for nonlinear optics. |

| Synthetic Chemistry | Carboxamidine, Bromine | Exploration of new synthetic methodologies for the construction of complex heterocyclic systems. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2S |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

5-bromothiophene-2-carboximidamide |

InChI |

InChI=1S/C5H5BrN2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H3,7,8) |

InChI Key |

LQDLNXIMMFLGSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromothiophene 2 Carboxamidine and Its Precursors

Synthesis of 5-Bromothiophene-2-carboxylic Acid Precursors

The principal precursor for the target carboxamidine is 5-Bromothiophene-2-carboxylic acid. Its synthesis is most commonly achieved through the direct bromination of thiophene-2-carboxylic acid.

Halogenation Approaches (e.g., Bromination of Thiophene-2-carboxylic acid)

The introduction of a bromine atom at the 5-position of the thiophene (B33073) ring is a critical step. This is typically accomplished via electrophilic bromination of thiophene-2-carboxylic acid. Common brominating agents for this transformation include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is generally facilitated by a catalyst, such as iron or aluminum chloride, to enhance the electrophilicity of the bromine and direct the substitution to the desired position. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile (bromine) to the 5-position of the thiophene ring.

An alternative approach involves the use of pyridinium (B92312) bromide perbromide in a halohydrocarbon solvent like dichloromethane (B109758) or chloroform, often in the presence of hydrobromic acid. While this method has been shown to be effective for the bromination of thiophene itself, its application to thiophene-2-carboxylic acid would similarly be expected to yield the 5-bromo derivative due to the directing effect of the carboxyl group.

Another synthetic strategy starts from 2-acetyl-5-bromothiophene, which can be oxidized to the corresponding carboxylic acid. chemicalbook.com Additionally, 5-bromothiophene-2-carbaldehyde (B154028) can serve as a starting material, undergoing oxidation to yield 5-bromothiophene-2-carboxylic acid. chemicalbook.comchemicalbook.com One specific method involves the use of potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) to oxidize 5-bromothiophene-2-carbaldehyde, affording the desired carboxylic acid in high yield. chemicalbook.com

Optimization of Bromination Conditions

Optimizing the conditions for the bromination of thiophene derivatives is crucial for maximizing yield and selectivity. For the bromination of thiophene, conducting the reaction in a continuous microreactor has been shown to offer significant advantages over traditional batch processing. eurekaselect.com This method allows for precise control of reaction parameters such as temperature and the molar ratio of bromine to thiophene, leading to high selectivity and yields of up to 86% for 2,5-dibromothiophene (B18171), with reaction times reduced from hours to less than a second. eurekaselect.com

When using brominating agents like bromine in acetic acid, the reaction is often initiated at a low temperature (e.g., 0°C) and then brought to reflux. researchgate.net However, challenges such as the failure to form a precipitate, as sometimes expected, can occur. researchgate.net In such cases, analysis of the crude reaction mixture is necessary to determine the outcome. researchgate.net The use of N-bromosuccinimide (NBS) is another common method, though potential side reactions with other functional groups present in the molecule must be considered. researchgate.net

For reactions involving pyridinium bromide perbromide, controlling the temperature is key. The process typically involves cooling the thiophene solution to between -10 and 0°C before the portion-wise addition of the brominating salt. google.com Stirring is continued at a low temperature (below 0°C) for several hours to ensure complete reaction.

Carboxamide Formation from 5-Bromothiophene-2-carboxylic Acid

The conversion of 5-bromothiophene-2-carboxylic acid to its corresponding carboxamide is a pivotal step in the synthesis of the target molecule. This transformation is typically achieved through amidation reactions.

Amidation Reactions with Various Amines and Heterocycles

5-Bromothiophene-2-carboxylic acid can be reacted with a variety of amines and nitrogen-containing heterocycles to form amide bonds. nih.gov This versatility allows for the synthesis of a wide range of 5-bromothiophene-2-carboxamide (B442588) derivatives. For instance, it can react with hydrazine (B178648) to produce 5-bromothiophene-2-carboxylic acid hydrazide, a precursor for other bioactive compounds. The reactivity of the carboxylic acid group enables its derivatization into not only amides but also esters.

Enzymatic methods using carboxylic acid reductases (CARs) are also emerging as a viable option for amide bond formation, including with N-heterocycles like piperidine (B6355638) and piperazine. nih.gov These enzymes activate the carboxylic acid, which can then react with an amine to form the amide. nih.gov

Coupling Reagents and Catalytic Systems in Amidation (e.g., TiCl₄, DMAP, DCC, EDC·HCl)

To facilitate the amidation of carboxylic acids, particularly with less reactive amines, a variety of coupling reagents and catalytic systems are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govchemistrysteps.com

Common carbodiimide (B86325) coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). chemistrysteps.compeptide.comluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comorganic-chemistry.org The amine then attacks this intermediate to form the amide, with the byproduct being a urea (B33335) derivative. chemistrysteps.comluxembourg-bio.com For solution-phase synthesis, DCC is often used, as the dicyclohexylurea byproduct is largely insoluble and can be removed by filtration. peptide.comluxembourg-bio.com For applications requiring a water-soluble byproduct, EDC is the preferred reagent. peptide.com

To suppress side reactions and minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comluxembourg-bio.com The addition of HOBt leads to the formation of an active ester intermediate, which then reacts with the amine. nih.gov

4-(N,N-dimethylamino)pyridine (DMAP) is frequently used as a catalyst in these reactions. nih.govorganic-chemistry.org DMAP acts as an acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive acyl-pyridinium species, which is then readily attacked by the amine. nih.govorganic-chemistry.org A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.gov

The table below summarizes some of the common coupling reagents and their roles in amidation reactions.

| Coupling Reagent / Catalyst | Abbreviation | Function | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC·HCl | Activates carboxylic acid | Water-soluble urea |

| 1-Hydroxybenzotriazole | HOBt | Additive to reduce side reactions | - |

| 4-(Dimethylamino)pyridine | DMAP | Acyl transfer catalyst | - |

Optimization of Amidation Yields and Selectivity

The optimization of amidation reactions is crucial to achieve high yields and purity of the desired product. The choice of coupling reagent, solvent, temperature, and the use of additives all play a significant role. For sluggish reactions, such as those involving electron-deficient amines, a combination of reagents is often necessary. nih.gov For example, a protocol using one equivalent of both EDC and DMAP, along with a catalytic amount of HOBt, has proven effective. nih.gov While only a catalytic amount of DMAP is theoretically required, using a full equivalent can lead to better yields and shorter reaction times. nih.gov

The order of addition of reagents can also be critical. With uronium/aminium type reagents, the amine can sometimes react with the coupling reagent itself, so the timing of additions is important. luxembourg-bio.com Enzymatic methods also require optimization of conditions such as substrate concentration and the use of ATP regeneration systems to achieve high yields. nih.gov

Esterification Reactions for Carboxylate Precursors

The synthesis of ester precursors to 5-Bromothiophene-2-carboxamidine often employs robust esterification techniques. These methods are essential for modifying the carboxylate group, a key functional handle in the thiophene ring system.

Steglich Esterification Methodologies

The Steglich esterification is a widely recognized method for the mild and efficient formation of esters from carboxylic acids and alcohols. nih.govlibretexts.org This reaction is particularly advantageous for substrates that are sensitive to more acidic or harsh conditions. The core of this method involves the use of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govlibretexts.org

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, a process significantly accelerated by DMAP. DMAP acts as an acyl transfer agent, forming a more reactive N-acylpyridinium salt, which readily reacts with the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. nih.gov

In the context of thiophene-based compounds, the Steglich esterification has been successfully applied to the synthesis of various thiophene carboxylate esters. For instance, the esterification of 5-bromothiophene-2-carboxylic acid with amyl alcohol to produce pentyl 5-bromothiophene-2-carboxylate has been reported. nih.gov This reaction utilized DCC as the coupling agent and DMAP as the catalyst in dichloromethane (DCM) as a solvent, proceeding at a temperature of 30°C. nih.gov Similarly, phenethyl 5-bromothiophene-2-carboxylate was synthesized from 5-bromothiophene-2-carboxylic acid and 2-phenylethanol (B73330) using the same DCC/DMAP system. nih.gov

Catalyst and Solvent System Optimization for Ester Synthesis

The efficiency of ester synthesis, including the Steglich esterification, is highly dependent on the choice of catalyst and solvent. A systematic approach to optimizing these parameters can lead to improved yields, reduced reaction times, and enhanced sustainability of the process.

A guide for selecting more sustainable solvent and reagent combinations for Steglich-type esterifications has been developed. chemistrysteps.com This guide aims to replace hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with safer alternatives. The study highlighted that for certain substrates, solvents like isopropyl acetate (B1210297) (iPrOAc) could be used, although sometimes requiring an excess of DMAP. chemistrysteps.com

Further optimization studies have explored the use of different coupling agents and co-catalysts. For instance, in the synthesis of long-chain esters of juglone, a type of naphthoquinone, the standard Steglich conditions (DCC/DMAP in THF) gave a low yield. The addition of a Lewis acid co-catalyst, cerium chloride heptahydrate (CeCl₃·7H₂O), significantly improved the yield. nih.gov This suggests that for challenging substrates, the inclusion of a co-catalyst can be a valuable optimization strategy.

The table below summarizes various catalyst and solvent systems used in esterification reactions relevant to the synthesis of thiophene carboxylate precursors.

| Carboxylic Acid | Alcohol/Phenol | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC | DMAP | DCM | 75 | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC | DMAP | DCM | 71 | nih.gov |

| Juglone | Lauric acid | DCC | DMAP/CeCl₃·7H₂O | THF | 85 | nih.gov |

| Benzoic Acid | Various | Mukaiyama's Reagent | - | Dimethyl Carbonate (DMC) | - | thermofisher.com |

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives is another critical pathway in the functionalization of the 5-bromothiophene scaffold. These derivatives serve as important intermediates for further chemical modifications.

Alkylation of 5-Bromothiophene-2-sulfonamide (B1270684)

The alkylation of the sulfonamide group introduces alkyl substituents onto the nitrogen atom, leading to the formation of N-alkylsulfonamides. A common method for this transformation involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkylating agent.

A specific procedure for the synthesis of N-alkylated derivatives of 5-bromothiophene-2-sulfonamide has been reported. In this method, 5-bromothiophene-2-sulfonamide is dissolved in dimethylformamide (DMF), and lithium hydride (LiH) is added as the base. The subsequent dropwise addition of an alkyl bromide at room temperature leads to the formation of the corresponding 5-bromo-N-alkylthiophene-2-sulfonamide. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is precipitated by the addition of water.

The following table details the reactants and conditions for the alkylation of 5-bromothiophene-2-sulfonamide.

| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time | Product |

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides | LiH | DMF | 3 hours | 5-Bromo-N-alkylthiophene-2-sulfonamides |

Chemical Reactivity and Mechanistic Pathways of 5 Bromothiophene 2 Carboxamidine Analogues

Halogen-Directed Reactivity in Thiophene (B33073) Core

The bromine atom at the 5-position of the thiophene ring plays a crucial role in directing the molecule's reactivity, serving as a versatile handle for introducing new substituents.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for replacing the bromine atom on the thiophene ring. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. The reaction proceeds to completion with the expulsion of the bromide ion.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The 2-carboxamidine group on the thiophene ring is electron-withdrawing, which should, in principle, activate the C5 position for nucleophilic attack.

However, despite being theoretically plausible, nucleophilic substitution is not the most commonly reported method for functionalizing this particular scaffold. The scientific literature shows a strong preference for cross-coupling reactions to form new carbon-carbon bonds, likely due to higher yields, milder conditions, and greater functional group tolerance.

Reactivity of the Carboxamide Functionality

The carboxamidine group, closely related to the more common carboxamide, offers its own set of potential chemical transformations.

The carboxamidine functionality can undergo several fundamental organic reactions, primarily hydrolysis and reduction.

Hydrolysis: Amides and their derivatives can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. britannica.comlibretexts.org The reaction involves the nucleophilic addition of water (or hydroxide) to the carbonyl carbon, followed by the elimination of the nitrogen-containing group. libretexts.orgvedantu.com For 5-bromothiophene-2-carboxamidine, this would yield 5-bromothiophene-2-carboxylic acid. While this is a standard transformation for aromatic amides, specific documented examples starting with this exact substrate are less common than its synthesis from the corresponding carboxylic acid. researchgate.net

Reduction: The reduction of amides is a key transformation that yields amines. acsgcipr.orgresearchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to convert the carbonyl group of an amide into a methylene (B1212753) group (CH₂). libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-containing leaving group to form an intermediate which is then further reduced to the amine. libretexts.orgmdpi.com Applying this to this compound would produce (5-bromothiophen-2-yl)methanamine. This method is effective for a wide range of aromatic and aliphatic amides. mdpi.com

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for modifying the 5-bromothiophene core, enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures. libretexts.org

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully applied to analogues of this compound to create a variety of 5-arylthiophene derivatives.

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromothiophene derivative, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (aryl or heteroaryl) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

Research has demonstrated the successful synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various arylboronic acids. These reactions typically use a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) in a solvent like 1,4-dioxane. The yields are generally moderate to good, although they can be influenced by the electronic properties of the boronic acid, with electron-donating groups often providing better yields.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

The Stille coupling is another highly effective palladium-catalyzed reaction that forms carbon-carbon bonds, this time between an organic halide and an organotin compound (organostannane). wikipedia.org For the synthesis of complex molecules, the Stille coupling is often considered superior to other methods due to its high selectivity and broad functional group tolerance. uwindsor.ca

The mechanism is very similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgwiley-vch.de The key difference is the use of an organostannane, such as a trialkyltin-substituted arene (Ar-Sn(Alkyl)₃), as the coupling partner. wikipedia.org

While specific examples utilizing this compound are not prominently featured, the reaction is well-established for various bromo-aromatic and bromo-heteroaromatic substrates, including 6-bromoazulenes. rsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, in a non-polar solvent like toluene. The reaction can be accelerated by the addition of copper(I) salts. The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: Representative Reactants for Stille Coupling

Palladium-Catalyzed Coupling Optimization

The functionalization of the 5-position of the thiophene ring in this compound analogues is readily achieved through various palladium-catalyzed cross-coupling reactions. The optimization of these reactions is crucial for the efficient synthesis of a diverse range of derivatives. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

One of the most widely employed methods for C-C bond formation is the Suzuki-Miyaura coupling , which involves the reaction of the bromothiophene derivative with an organoboron compound. The optimization of this reaction for a 5-bromothiophene-2-carboxamide (B442588) analogue, specifically 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has been reported. The use of Pd(PPh₃)₄ as the catalyst in combination with a phosphate base in an ethereal solvent has been shown to be effective.

| Entry | Aryl/Heteroaryl Boronic Acid/Pinacol (B44631) Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 68 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 55 |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65 |

The Heck reaction , which couples the bromothiophene with an alkene, is another valuable tool for C-C bond formation. Optimization of the Heck reaction for bromothiophene derivatives often involves screening various palladium sources, phosphine ligands, and bases. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) are common catalyst precursors, often used in conjunction with ligands like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃). The choice of base, typically an amine such as triethylamine (B128534) or a carbonate like potassium carbonate, and the solvent (e.g., DMF, NMP, or toluene) are critical for achieving high yields and stereoselectivity.

The Sonogashira coupling , which introduces an alkyne moiety at the 5-position of the thiophene ring, is typically co-catalyzed by palladium and copper salts. Optimization of this reaction involves the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) source (e.g., CuI), and a suitable amine base, such as triethylamine or diisopropylamine, which often also serves as the solvent. Anhydrous and anaerobic conditions are generally preferred to minimize side reactions like the homocoupling of the terminal alkyne (Glaser coupling).

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful method. This reaction couples the bromothiophene with a primary or secondary amine. The optimization of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the catalytic cycle. A variety of palladium precursors and bases, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), are screened to find the optimal conditions for a given amine substrate. The reaction temperature and solvent also play a significant role in the efficiency of the coupling.

Oxidation and Reduction Chemistry of Functional Groups

The this compound scaffold possesses several sites that can undergo oxidation and reduction, allowing for further functionalization and modification of the molecule.

Oxidation:

The thiophene ring itself is susceptible to oxidation, primarily at the sulfur atom. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding thiophene-1-oxide and subsequently the thiophene-1,1-dioxide. These oxidized species are no longer aromatic and can participate in various cycloaddition reactions, serving as versatile synthetic intermediates.

The carboxamidine functional group can also be a site for oxidation. While the direct oxidation of a carboxamidine to a nitro or nitroso derivative is not a common transformation, the nitrogen atoms can be susceptible to oxidation under specific conditions. For instance, N-hydroxyguanidines, which are structurally related to the hydrated form of a carboxamidine, can be oxidized by various reagents. The specific products of such oxidations would depend on the nature of the substituents on the nitrogen atoms and the oxidizing agent employed.

Reduction:

The carboxamidine functional group can be reduced to the corresponding amine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction proceeds via the conversion of the C=N double bond to a C-N single bond, ultimately yielding a diamine at the 2-position of the thiophene ring.

The thiophene ring can also be reduced under certain conditions. Catalytic hydrogenation with catalysts like Raney nickel can lead to the complete saturation of the thiophene ring, affording a substituted thiolane. However, this process often requires harsh conditions and can lead to the cleavage of the carbon-sulfur bonds (desulfurization). More selective reducing agents can be employed to achieve partial reduction of the thiophene ring, leading to dihydrothiophene derivatives.

Rational Design and Derivatization Strategies for 5 Bromothiophene 2 Carboxamidine Analogues

Design Principles for Novel Thiophene (B33073) Carboxamidine Scaffolds

The design of new thiophene carboxamidine scaffolds is guided by several key principles aimed at optimizing their therapeutic potential. The thiophene ring, a common heterocycle in medicinal chemistry, serves as a versatile framework due to its unique electronic properties and ability to be functionalized. nih.gov Its aromaticity and planarity can enhance binding to biological receptors, while the sulfur atom's electron-delocalizing effect influences its reactivity and potential as a pharmacophore. nih.gov

A primary design consideration is the structure-activity relationship (SAR), which investigates how chemical structure modifications affect biological activity. jst.go.jpwalisongo.ac.id For thiophene carboxamide analogues, SAR studies have shown that even small changes, such as shortening an alkyl chain, can significantly impact their growth inhibitory activities against cancer cell lines. jst.go.jpjst.go.jp This highlights the critical role of substituent size and lipophilicity in determining biological efficacy. jst.go.jp

Furthermore, the introduction of various functional groups and heterocyclic moieties to the thiophene carboxamidine core is a common strategy. nih.govmdpi.com This approach aims to create hybrid molecules with enhanced pharmacological profiles. For example, incorporating amide or imide groups is a strategy based on the anticancer potential observed in other compounds with these features. nih.gov The planarity and aromatic character of the thiophene ring are considered crucial for interactions within binding sites of target proteins, such as tubulin. mdpi.com Computational methods, including Density Functional Theory (DFT), are often employed to predict the electronic properties, such as the HOMO-LUMO energy gap, which can correlate with the reactivity and biological activity of the designed analogues. nih.govnih.gov

Synthetic Routes to Diverse Substituted Analogues

The synthesis of diverse analogues of 5-bromothiophene-2-carboxamidine involves various chemical reactions to introduce different functional groups and heterocyclic systems. These synthetic strategies are crucial for exploring the chemical space around the core scaffold and identifying compounds with improved properties.

Synthesis of Amide Derivatives

The synthesis of amide derivatives from 5-bromothiophene-2-carboxylic acid is a common strategy to generate a library of analogues. mdpi.commdpi.com A widely used method involves the condensation reaction between 5-bromothiophene-2-carboxylic acid and a suitable amine. mdpi.com This reaction can be mediated by coupling agents. For instance, the reaction of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine in the presence of titanium tetrachloride (TiCl₄) and pyridine (B92270) yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com Similarly, reaction with 3-methyl-1-phenyl pyrazol-5-amine under similar conditions produces 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide, although yields can be low due to steric hindrance from the phenyl group on the pyrazole (B372694) moiety. mdpi.com

Another approach involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the amide bond formation between a carboxylic acid and an amine. nih.govajchem-a.com This method is particularly useful for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov The synthesis of thiophene-2-carboxamide derivatives can also be achieved through a one-step condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl pyrazol-5-amine | TiCl₄, Pyridine | 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Aniline (B41778) derivative | EDC, DMAP, DCM | Phenyl-thiophene-carboxamide derivative |

| N-(4-acetylphenyl)-2-chloroacetamide | Functionalized thiocarbamoyl compounds | Alcoholic sodium ethoxide | 3-Substituted thiophene-2-carboxamide derivatives |

Synthesis of Pyrazine, Pyrazole, and Benzothiazole (B30560) Hybrid Structures

The synthesis of hybrid structures incorporating pyrazine, pyrazole, or benzothiazole moieties with the thiophene carboxamidine scaffold is a key strategy to explore novel chemical entities with potentially enhanced biological activities. mdpi.commdpi.comnih.gov

Pyrazine Hybrids: The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides is achieved through a Suzuki cross-coupling reaction. nih.govmdpi.com This involves reacting 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl or heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com The reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) and a solvent such as 1,4-dioxane. mdpi.com The yields of these reactions can be influenced by the electronic nature of the substituents on the boronic acid, with electron-donating groups generally providing better yields. mdpi.com

Pyrazole Hybrids: Pyrazole-thiophene amide derivatives are synthesized by reacting 5-bromothiophene-2-carboxylic acid with various pyrazole amines. mdpi.com For instance, reacting 5-bromothiophene-2-carboxylic acid with tert-butyl-3-amino-5-methylpyrazole-1-carboxylate in the presence of TiCl₄ and pyridine can yield the unprotected thiophene-based product containing a pyrazole amide. mdpi.com This unprotected amide can then be further arylated via a Suzuki-Miyaura cross-coupling reaction to introduce additional diversity. mdpi.com The Knorr pyrazole synthesis, which involves reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a fundamental method for preparing the pyrazole ring itself. youtube.com

Benzothiazole and Other Heterocyclic Hybrids: While direct synthesis of benzothiazole hybrids of this compound is not explicitly detailed in the provided context, the general principles of forming hybrid structures can be applied. Thiazole (B1198619) and thiadiazole carboxamide derivatives have been synthesized and evaluated as kinase inhibitors, indicating the utility of incorporating such five-membered heterocycles. nih.gov The synthesis often involves multi-step sequences, starting from precursors like 3-amino-2-thiophene carboxylic acid methyl ester and cyclizing with appropriate reagents to form the desired heterocyclic ring, which is then further functionalized. nih.gov

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Class |

|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Suzuki Cross-Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

| 5-Bromothiophene-2-carboxylic acid & Pyrazole amine | Condensation | TiCl₄, Pyridine | Pyrazole-thiophene amides |

| Unsubstituted Pyrazole-thiophene amide | Suzuki-Miyaura Cross-Coupling | Aryl boronic acid, Pd(0) catalyst, K₃PO₄, 1,4-dioxane | Arylated Pyrazole-thiophene amides |

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of 5-bromothiophene represents another important avenue for creating analogues with potential therapeutic applications. nih.govresearchgate.net

A common starting material for these syntheses is 5-bromothiophene-2-sulfonamide (B1270684). nih.govresearchgate.net This precursor can be alkylated by reacting it with various alkyl bromides in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). nih.gov This reaction yields 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

These N-alkylated derivatives can then be further diversified using palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Specifically, the Suzuki-Miyaura cross-coupling reaction of 5-bromo-N-alkylthiophene-2-sulfonamide with a variety of aryl boronic acids allows for the introduction of different aryl groups at the 5-position of the thiophene ring. nih.govresearchgate.net This reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate. researchgate.net

Another method to prepare sulfonamide derivatives involves the direct reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg For instance, 5-bromothiophene-2-sulfonyl chloride can be reacted with amines to form the corresponding sulfonamides. The sulfonyl chloride itself can be prepared from 2-bromothiophene (B119243) via chlorosulfonation. researchgate.net Additionally, the sulfonamide nitrogen can be acylated, for example, by reacting 5-bromothiophene-2-sulfonamide with acetic anhydride (B1165640) to produce N-(5-bromothiophen-2-ylsulfonyl)acetamide. researchgate.net

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Alkyl bromide, LiH, DMF | N-Alkylation | 5-Bromo-N-alkylthiophene-2-sulfonamide |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki-Miyaura Cross-Coupling | 5-Aryl-N-propylthiophene-2-sulfonamide |

| 2-Bromothiophene | Chlorosulfonic acid | Chlorosulfonation | 5-Bromothiophene-2-sulfonyl chloride |

| 5-Bromothiophene-2-sulfonamide | Acetic anhydride | N-Acetylation | N-(5-Bromothiophen-2-ylsulfonyl)acetamide |

Regioselective Functionalization and Ligand Design

Regioselective functionalization is a critical aspect of ligand design, allowing for the precise modification of a specific position on the thiophene scaffold. This control over the substitution pattern is essential for systematically exploring structure-activity relationships and optimizing ligand-receptor interactions.

For thiophene and its derivatives, direct C-H functionalization is a powerful tool for introducing various substituents. acs.org For instance, the use of mixed metal-base reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) enables the regioselective metalation of functionalized aromatics and heterocycles. researchgate.net This approach can provide access to polyfunctionalized thiophene derivatives by trapping the resulting organometallic intermediates with a range of electrophiles. researchgate.net

In the context of ligand design, the ability to selectively functionalize the thiophene ring allows for the strategic placement of groups that can interact with specific residues in a biological target's binding pocket. For example, in the design of enzyme inhibitors, introducing hydrogen bond donors or acceptors at specific positions can significantly enhance binding affinity and selectivity. The design of pyrazole-based chalcones, for instance, involves the Claisen-Schmidt condensation of a 4-acetyl-5-thiophene-pyrazole with various aldehydes, leading to specific substitution patterns that influence their biological activity. nih.gov

Bioisosteric Replacements in Thiophene Frameworks

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com The thiophene ring is frequently employed as a bioisostere for the benzene (B151609) ring. researchgate.netsci-hub.se This is due to their similar size, shape, and aromatic character. sci-hub.se The sulfur atom in thiophene, with its lone pair of electrons, can also mimic the electronic properties of a substituted benzene ring. nih.gov

The replacement of a benzene ring with a thiophene ring can lead to several advantages, including altered metabolic stability and receptor binding affinity. nih.govrsc.org For example, the bioisosteric replacement of benzene, methoxybenzene, or aniline moieties in potent GluN2B selective NMDA receptor antagonists with a thiophene ring has been shown to be well-tolerated and can even lead to increased affinity for the target receptor. nih.govrsc.org This strategy is particularly useful when the original phenyl group is susceptible to metabolic oxidation, as the thiophene ring can offer a different metabolic profile. cambridgemedchemconsulting.com

Furthermore, the concept of bioisosterism extends beyond simple ring replacements. Functional groups can also be replaced with their bioisosteres. For instance, a carboxylic acid group can be replaced by other acidic moieties to modulate pKa and improve pharmacokinetic properties. nih.gov In the context of the thiophene framework, various five-membered heteroaromatic rings like furan, thiazole, and pyrazole can also be considered as bioisosteres for the thiophene ring itself or for a phenyl substituent on the thiophene core, offering a wide range of possibilities for fine-tuning the properties of the final compound. cambridgemedchemconsulting.com

A comprehensive search for advanced spectroscopic and analytical characterization data for the specific chemical compound This compound has yielded no specific experimental or computed data for its ¹H NMR, ¹³C NMR, or mass spectrometry analysis.

While extensive spectroscopic information is available for related analogues such as 5-Bromothiophene-2-carbaldehyde (B154028) and 5-Bromothiophene-2-carboxylic acid, this data is not applicable to the carboxamidine derivative specified. The functional group change from a carboxaldehyde or a carboxylic acid to a carboxamidine significantly alters the chemical environment of the thiophene ring protons and carbons. This would result in distinct and non-transferable chemical shifts in NMR spectroscopy and different fragmentation patterns in mass spectrometry.

The performed search included queries for ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and fragmentation pattern analysis of this compound, including its hydrochloride salt and CAS number (5765-24-2). Despite these targeted searches across scientific databases and chemical supplier information, no publicly accessible primary or secondary sources containing the specific analytical data required to fulfill the requested article outline were found.

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic and analytical characterization of This compound as per the provided detailed outline is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Analytical Characterization of 5 Bromothiophene 2 Carboxamidine and Its Analogues

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. By precisely measuring the mass percentages of the constituent elements—typically Carbon (C), Hydrogen (H), Nitrogen (N), and heteroatoms like Sulfur (S)—researchers can compare experimental findings with theoretically calculated values. This comparison is crucial for confirming that the desired molecular structure has been successfully obtained.

For 5-Bromothiophene-2-carboxamidine, with a molecular formula of C₅H₅BrN₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The verification of these percentages through experimental analysis provides foundational evidence of the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 29.16 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.45 |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.80 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.60 |

| Sulfur | S | 32.065 | 1 | 32.065 | 15.57 |

| Total | 205.078 | 100.00 |

Note: Values are calculated based on standard atomic weights.

Other Spectroscopic Methods

Beyond elemental composition, a deeper understanding of a molecule's structure requires techniques that probe the nature of its chemical bonds and the arrangement of its functional groups. Vibrational spectroscopy is an indispensable tool in this regard.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrational frequencies of its chemical bonds. olemiss.edu Each functional group exhibits characteristic absorption or scattering bands at specific wavenumbers, providing a molecular "fingerprint." researchgate.net

For this compound, vibrational analysis is expected to confirm the presence of the thiophene (B33073) ring, the carboxamidine group, and the carbon-bromine bond.

Thiophene Ring Vibrations : The aromatic thiophene ring displays several characteristic bands. These include C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations within the heteroaromatic ring are expected to appear in the 1600-1400 cm⁻¹ range. globalresearchonline.netresearchgate.net Furthermore, the C-S bond within the thiophene ring gives rise to stretching vibrations at lower frequencies, often identified between 850 cm⁻¹ and 600 cm⁻¹. iosrjournals.orgglobalresearchonline.net

Carboxamidine Group Vibrations : The carboxamidine group (-C(=NH)NH₂) has distinct vibrational modes. The N-H stretching vibrations of the primary amine and imine groups are anticipated to produce medium to strong bands in the 3400-3250 cm⁻¹ region. olemiss.edu The C=N double bond stretch is a key indicator and, similar to related structures, is expected in the 1670-1630 cm⁻¹ region. globalresearchonline.net This band is analogous to the well-known "Amide I" band in amides. iosrjournals.org The N-H bending vibrations, analogous to "Amide II" bands, also contribute to the spectrum in the 1650-1550 cm⁻¹ range.

Carbon-Bromine Vibration : The C-Br stretching vibration is typically observed in the far-infrared region of the spectrum. For aromatic bromine compounds, this absorption is generally found between 600 and 500 cm⁻¹ and can be weak. Its exact position can be influenced by coupling with other vibrations within the molecule. thieme-connect.de

The combination of these characteristic bands in an experimental IR or Raman spectrum provides compelling evidence for the successful synthesis of this compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) | Reference |

| Thiophene Ring | =C-H stretch | IR/Raman | 3100 - 3000 | iosrjournals.orgorgchemboulder.com |

| Thiophene Ring | C=C stretch | IR/Raman | 1600 - 1400 | globalresearchonline.netresearchgate.net |

| Thiophene Ring | C-S stretch | IR/Raman | 850 - 600 | iosrjournals.orgglobalresearchonline.net |

| Carboxamidine | N-H stretch | IR/Raman | 3400 - 3250 | olemiss.edu |

| Carboxamidine | C=N stretch | IR/Raman | 1670 - 1630 | globalresearchonline.net |

| Carboxamidine | N-H bend | IR/Raman | 1650 - 1550 | |

| Bromo-substituent | C-Br stretch | IR/Raman | 600 - 500 | thieme-connect.de |

Computational Chemistry and Theoretical Investigations of 5 Bromothiophene 2 Carboxamidine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. By studying similar molecular frameworks, such as thiophene-2-carboxamide and other substituted thiophenes, we can infer the characteristics of 5-Bromothiophene-2-carboxamidine.

Electronic Structure Elucidation (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. vulcanchem.com

In studies of various thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gaps are significantly influenced by the nature of substituents. nih.gov For a series of novel thiophene-2-carboxamide derivatives, the calculated HOMO-LUMO gaps ranged from 3.11 to 3.83 eV. nih.gov Specifically, amino-substituted derivatives exhibited the largest energy gaps, suggesting greater stability compared to methyl-substituted analogues. nih.gov

For these derivatives, the HOMO orbitals are typically composed of π-orbitals distributed across the thienyl and phenyl groups, while the LUMO orbitals consist of π*-orbitals with significant contributions from the thienyl, phenyl, and azo groups. nih.gov In certain amino-substituted thiophene-2-carboxamides, the LUMO is localized primarily on the 2-carboxamide (B11827560) phenyl thiophene (B33073) substituent. nih.gov The HOMO energy values for these systems were found to be in the range of -5.58 to -5.91 eV, with LUMO energies between -1.99 and -2.73 eV. nih.gov Another study on a specific N-(thiophen-2-ylmethyl)thiophene-2-carboxamide reported a HOMO-LUMO gap of 5.031 eV. nih.gov

Based on these analogous systems, the electronic structure of this compound would feature a HOMO with significant contributions from the π-system of the thiophene ring and the lone pairs of the sulfur and nitrogen atoms. The LUMO would be a π* orbital, likely delocalized over the conjugated system. The presence of the electron-withdrawing bromine atom and the amidine group would be expected to lower both the HOMO and LUMO energy levels.

Table 1: Frontier Orbital Energies and Energy Gaps for Related Thiophene Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Methyl-substituted thiophene-2-carboxamides | ~ -5.6 to -5.9 | ~ -2.0 to -2.7 | ~ 3.11 (lowest) | nih.gov |

| Hydroxyl-substituted thiophene-2-carboxamides | ~ -5.6 to -5.9 | ~ -2.0 to -2.7 | (intermediate) | nih.gov |

| Amino-substituted thiophene-2-carboxamides | ~ -5.6 to -5.9 | ~ -2.0 to -2.7 | ~ 3.83 (highest) | nih.gov |

Note: The data is derived from studies on various substituted thiophene-2-carboxamide derivatives, not this compound itself.

Global Reactivity Descriptors

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), chemical potential (μ), electrophilicity (ω), ionization potential (IP), and electron affinity (EA).

Chemical Hardness (η) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ) describes the escaping tendency of electrons from a system.

Electrophilicity (ω) quantifies the ability of a species to accept electrons.

Ionization Potential (IP) and Electron Affinity (EA) relate to the energies required to remove or add an electron, respectively, and can be approximated by the negative of the HOMO and LUMO energies (IP ≈ -EHOMO, EA ≈ -ELUMO).

For the series of thiophene-2-carboxamide derivatives mentioned previously, the amino-substituted compounds, having the largest energy gap, would also possess the greatest chemical hardness, indicating higher stability. nih.gov Conversely, the methyl-substituted derivatives with the smallest energy gaps would be the "softest" and most reactive. nih.gov The high propensity of a molecule to donate electrons is indicated by high EHOMO values. researchgate.net

For this compound, the electron-withdrawing nature of the bromine atom would likely increase its electrophilicity compared to an unsubstituted analogue.

Table 2: Calculated Global Reactivity Descriptors for a Thiophene-2-carboxamide Derivative

| Parameter | Value | Unit |

|---|---|---|

| Ionization Potential (I) | 6.78 | eV |

| Electron Affinity (A) | 1.75 | eV |

| Chemical Hardness (η) | 2.52 | eV |

| Chemical Potential (μ) | -4.26 | eV |

| Electrophilicity (ω) | 3.60 | eV |

Note: This data is illustrative and based on calculations for a representative thiophene-2-carboxamide derivative. Actual values for this compound would differ.

Non-Linear Optical (NLO) Properties Calculations

Molecules with large dipole moments, extended π-conjugation, and significant differences in ground and excited state dipole moments often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in materials science and photonics. DFT calculations are used to predict the first static hyperpolarizability (β), a measure of NLO activity.

For a related compound, 2-amino-7-bromo-5-oxo- ekb.egbenzopyrano [2,3-b]pyridine-3-carbonitrile, a low frontier orbital energy gap and high dipole moment were suggestive of high reactivity and potential NLO properties. researchgate.net A large calculated hyperpolarizability value for that molecule indicated it could be a good NLO material. researchgate.net Given that this compound possesses donor (amidine) and acceptor-like (bromo-thiophene) characteristics, it is plausible that it would exhibit some NLO response, though its magnitude would require specific calculations.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding intermolecular interactions, as it maps the charge distribution of a molecule and reveals sites susceptible to electrophilic and nucleophilic attack. nih.gov The electrostatic potential is a real physical property that can be determined both computationally and experimentally. nih.gov

In a typical MESP map, negative potential regions (usually colored red) indicate areas rich in electrons, such as those around electronegative atoms like nitrogen and oxygen, which are prone to electrophilic attack. Positive regions (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MESP would show a significant negative potential around the nitrogen atoms of the amidine group, making this the primary site for hydrogen bonding and electrophilic interaction. The thiophene sulfur atom also contributes to the electronic distribution. mdpi.com The hydrogen atoms of the amine group would exhibit positive potential. The bromine atom's effect is complex; while it is electronegative, it can also feature a region of positive potential known as a "sigma-hole" on its outermost surface, allowing for halogen bonding.

Charge Distribution and Transfer Studies

Charge distribution analysis provides insight into how electrons are shared among atoms in a molecule. In systems with donor and acceptor groups, intramolecular charge transfer (ICT) can occur upon electronic excitation. A study on 5-(5-(4-fluorophenyl)thiophen-2-yl)thiophene-2-carboxamidine (FTTA), which has an A-π-D-A (Acceptor-π-Donor-Acceptor) structure, investigated this phenomenon. ekb.eg In this molecule, the bithiophene bridge acts as an electron donor, while the fluorophenyl and amidine groups serve as acceptors. ekb.eg DFT calculations revealed that the molecule has a non-planar geometry in the ground state but becomes planar in the excited state, facilitating ICT. ekb.eg The dipole moment was found to be smaller in the ground state than in the excited state, which is characteristic of ICT. ekb.eg

For this compound, the amidine group can act as a donor, while the brominated thiophene ring acts as a π-system and acceptor. This push-pull character suggests that it could also exhibit ICT properties, which are crucial for applications in optoelectronics.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling techniques like molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules and their interactions with biological targets. MD simulations have been used to study the binding of benzo[b]thiophene-2-carboxamidine, a related inhibitor, to the urokinase-type plasminogen activator (uPA), a serine protease. core.ac.uk These simulations help in understanding the stability of protein-ligand complexes and calculating binding energies. core.ac.uk Such modeling is critical in drug discovery for assessing how a molecule like this compound might interact with a specific protein active site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Studies on various thiophene-2-carboxamide derivatives have demonstrated their potential to interact with a range of biological targets. For instance, novel thiophene-2-carboxamide derivatives have been designed and synthesized, showing notable in vitro cytotoxic activity against various cancer cell lines. researchgate.net Molecular docking studies of these compounds against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer, revealed key interactions within the active site. researchgate.net

In a different study, thiophene-2-carboxamide derivatives were investigated as potential antimicrobial agents. Molecular docking was employed to analyze the binding affinities of these derivatives against the S. aureus tyrosyl-tRNA synthetase protein. The results indicated that phenylethylamine derivatives of thiophene carboxamide exhibited the highest binding affinity. researchgate.net

Furthermore, research on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) involved docking simulations. These simulations showed that the synthesized compounds could form stable complexes within the binding sites of proteins, suggesting their potential as anticancer agents. mdpi.com

The insights from these studies on related compounds suggest that this compound likely exhibits favorable interactions with various biological targets, a hypothesis that warrants direct computational investigation.

Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The conformation of a molecule is crucial as it dictates its biological activity by influencing how it fits into the binding site of a target protein.

While specific conformational analysis data for this compound is not available, the principles derived from its analogs suggest that the bromine atom at the 5-position and the carboxamidine group at the 2-position will define its preferred three-dimensional structure and its potential to interact with specific biological receptors.

In Silico Pharmacokinetic Predictions

In silico methods are invaluable for the early-stage assessment of a drug candidate's pharmacokinetic properties, which encompass its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, Excretion (ADME) Parameter Estimation

The prediction of ADME properties is crucial for filtering out compounds that are likely to fail in later stages of drug development. For various thiophene carboxamide derivatives, in silico tools have been used to predict these parameters. One study on thiophene carboxamide derivatives as potential anticancer agents indicated that the synthesized compounds possess a wide variety of acceptable ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, suggesting they are suitable for oral administration. mdpi.com

Another investigation into piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted the importance of optimizing pharmacokinetic profiles to improve bioavailability. nih.gov While initial compounds suffered from poor solubility, further modifications led to derivatives with enhanced pharmacokinetic properties. nih.gov

These findings suggest that this compound would likely have a favorable ADME profile, although experimental validation would be necessary.

Drug-likeness Assessment (e.g., Lipinski's Rules of Five, PAINS Filters)

Drug-likeness assessment helps in identifying whether a compound possesses properties that would make it a likely orally active drug in humans.

Lipinski's Rules of Five is a widely used guideline. A study on thiophene carboxamide derivatives biomimetic to CA-4 demonstrated that all synthesized derivatives adhered to Lipinski's rule, indicating their potential as orally bioavailable drugs. mdpi.com

PAINS (Pan-Assay Interference Compounds) Filters are used to identify compounds that are known to interfere with bioassays, leading to false-positive results. While specific PAINS filter analyses for this compound are not documented, it is a standard step in modern drug discovery pipelines to screen for such liabilities.

The table below summarizes the predicted drug-likeness and ADME properties for a series of synthesized thiophene carboxamide derivatives from a representative study.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |

| Derivative 2a | 312.34 | 4.25 | 1 | 3 | 0 |

| Derivative 2b | 326.37 | 4.61 | 1 | 3 | 0 |

| Derivative 2c | 342.37 | 4.77 | 1 | 4 | 0 |

| Derivative 2d | 346.82 | 4.99 | 1 | 3 | 0 |

| Derivative 2e | 358.32 | 4.89 | 1 | 4 | 0 |

This table is generated based on data from a study on thiophene carboxamide derivatives and is intended to be illustrative for the potential properties of this compound. mdpi.com

Advanced Applications of 5 Bromothiophene 2 Carboxamidine in Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

5-Bromothiophene-2-carboxamidine serves as a bifunctional building block, offering two distinct reactive sites for the construction of complex molecular architectures. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of diverse aryl or vinyl substituents at the 5-position of the thiophene (B33073) ring.

Simultaneously, the carboxamidine functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. It can undergo condensation reactions with a range of dielectrophiles to form new ring systems. This dual reactivity makes this compound a key intermediate in the synthesis of a broad spectrum of substituted thiophene derivatives.

The synthesis of related thiophene carboxamides often starts from 5-bromothiophene-2-carboxylic acid. For example, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is achieved by the condensation of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine, mediated by titanium tetrachloride (TiCl₄). nih.gov This intermediate can then undergo Suzuki cross-coupling reactions to introduce various aryl groups, with reported yields ranging from 37% to 72%. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product | Yield |

| 5-bromothiophene-2-carboxylic acid | pyrazin-2-amine | TiCl₄, Pyridine (B92270) | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75% |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | various aryl boronic acids/pinacol (B44631) esters | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% |

This table showcases the synthesis of a related thiophene carboxamide and its subsequent derivatization, illustrating the utility of the 5-bromothiophene scaffold as a building block. nih.gov

Scaffold Development in Medicinal Chemistry Research

The thiophene ring is a well-established pharmacophore found in numerous approved drugs. The unique properties of this compound make it a particularly attractive starting point for the development of novel therapeutic agents.

The carboxamidine group is a key functional group for the construction of pyrimidine (B1678525) rings, which are central to many biologically active compounds. organic-chemistry.orggsconlinepress.com By reacting this compound with appropriate 1,3-dicarbonyl compounds or their equivalents, thieno[2,3-d]pyrimidines can be synthesized. researchgate.net These fused heterocyclic systems are bio-isosteres of purines and have shown a wide range of pharmacological activities. nih.gov The bromine atom on the thiophene ring can be retained for further functionalization or can be replaced via cross-coupling reactions prior to the cyclization, allowing for the creation of diverse libraries of thienopyrimidine derivatives. researchgate.netnih.gov

Thiophene carboxamidine and carboxamide derivatives have been investigated for a variety of therapeutic applications. For instance, a series of substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines were synthesized and evaluated as inhibitors of the serine protease urokinase (uPa), which is implicated in cancer progression. researchwithrutgers.com Optimization of these compounds led to the discovery of potent urokinase inhibitors. researchwithrutgers.com

Furthermore, thiophene carboxamide scaffolds have been explored as potential anticancer agents. nih.govnih.gov Derivatives have been designed as biomimetics of Combretastatin A-4, a potent tubulin polymerization inhibitor. nih.gov Research has also focused on N-(2-(Piperazin-1-yl)phenyl)aryl carboxamide derivatives as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. evitachem.com A specific derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide, has shown significant BACE1 inhibitory activity. evitachem.com

| Compound Class | Therapeutic Target | Relevant Disease |

| 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines | Urokinase (uPa) | Cancer |

| Thiophene carboxamide derivatives | Tubulin | Cancer |

| N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide | β-secretase (BACE1) | Alzheimer's Disease |

This table highlights the therapeutic potential of various thiophene carboxamidine and carboxamide scaffolds. researchwithrutgers.comnih.govevitachem.com

Applications in Agrochemical Synthesis

While the primary focus of research on thiophene carboxamidines has been in medicinal chemistry, the structural motifs are also relevant to the agrochemical industry. Nicotinamide derivatives, which share some structural similarities, have been successfully developed as herbicides, insecticides, and fungicides. gsconlinepress.com The development of chitin (B13524) synthesis inhibitors, which are important for pest control, has also involved the modification of urea (B33335) linkages to carbamic acid esters, a related functional group. nih.gov Although direct applications of this compound in agrochemicals are not widely reported, its potential as a scaffold for novel pesticides is an area ripe for exploration, particularly in the synthesis of new fungicides, given that many existing fungicides are nitrogen-containing heterocycles. nih.gov

Potential in Functional Materials Science

Thiophene-based molecules are of significant interest in materials science due to their excellent electronic properties and stability.

Thiophene-containing conjugated polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The this compound unit can be incorporated into larger conjugated systems. The bromine atom provides a convenient handle for polymerization or further extension of the conjugated system via cross-coupling reactions. The electron-withdrawing nature of the carboxamidine group can be used to tune the electronic properties of the resulting material, such as the HOMO/LUMO energy levels and the bandgap. nih.gov This modulation of electronic properties is crucial for optimizing the performance of organic electronic devices. While direct studies on polymers derived from this compound are limited, the principles are well-established within the broader field of thiophene-based materials. guidechem.com

Structure Activity Relationship Sar Studies of 5 Bromothiophene 2 Carboxamidine Analogues

Influence of Halogen Substituents on Structural Activity

The presence and nature of halogen substituents on the thiophene (B33073) ring are pivotal in determining the biological activity of the analogues. The 5-bromo position is a common starting point for synthesizing a variety of derivatives through reactions like the Suzuki cross-coupling. nih.govnih.gov

Research into halogenated thiophenes has revealed that these substituents significantly impact the physicochemical properties of the molecules. For instance, in the context of organic solar cells, halogenated thiophenes like 2,5-dibromothiophene (B18171) have been used as solvent additives to mediate morphology and improve efficiency, indicating their strong influence on molecular interactions. rsc.org In a study on sulfur-containing flavonoids, it was observed that the antibacterial potency against both Gram-positive and Gram-negative bacteria increased as the halogen substituent went from fluorine to iodine. This suggests that the size of the halogen atom may be a more dominant factor than its electronic properties in determining biological activity.

In the development of a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, various halogenated 2-thiophenecarboxylic acid derivatives, including 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, were used as key building blocks. nih.govresearchgate.net The specific halogenation pattern was essential for the targeted insecticidal activity and low mammalian toxicity of the final products. nih.govresearchgate.net For example, a one-pot bromination/debromination procedure was developed for 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, a key intermediate. nih.govresearchgate.net This highlights the strategic importance of the type and position of halogen atoms on the thiophene ring for achieving desired biological effects.

While direct SAR studies comparing different halogens at the 5-position of thiophene-2-carboxamidine are limited, the existing data from related thiophene derivatives underscore the critical role of halogen substituents in modulating biological activity.

Impact of Core Thiophene Ring Modifications

Modifications to the core thiophene ring, including the introduction of various substituents or its replacement with other heterocyclic systems, have been extensively explored to optimize biological activity.

Studies on thiophene-2-carboxamide derivatives have shown that substitutions at the 3-position of the thiophene ring significantly affect their antioxidant and antibacterial properties. For instance, 3-amino thiophene-2-carboxamide derivatives displayed more potent activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov The amino group was found to be crucial, potentially due to its ability to form favorable interactions with biological targets. nih.gov

In the context of anticancer research, thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4). mdpi.comresearchgate.net It was suggested that shifting a p-fluorophenyl ring from the 5-position to the 3-position of the thiophene ring could enhance anticancer potency by better mimicking the cis-conformation of CA-4. mdpi.com The thiophene ring itself, with its high aromaticity, was found to contribute significantly to the binding profile through interactions like π-cationic interactions. mdpi.com

Furthermore, the synthesis of 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines as urokinase inhibitors demonstrates a significant modification where a substituted thiazole (B1198619) ring is attached to the thiophene core. nih.govresearchwithrutgers.com This modification was a result of structure-based design to achieve potent inhibition of the target enzyme. nih.govresearchwithrutgers.com The Gewald reaction is another versatile method used for synthesizing polysubstituted thiophenes, allowing for the introduction of diverse functional groups on the thiophene ring to explore a wider chemical space. nih.gov

The table below summarizes the impact of various substituents on the thiophene ring on the biological activity of the resulting analogues.

| Modification on Thiophene Ring | Resulting Analogue | Observed Biological Activity | Reference |

| Substitution at the 3-position | 3-Amino thiophene-2-carboxamide | Enhanced antioxidant and antibacterial activity compared to hydroxyl or methyl analogues. | nih.gov |

| Substitution at the 5-position | 5-Aryl-thiophene-2-carboxylates | Spasmolytic activity, with potency depending on the nature of the aryl group. | nih.gov |

| Attachment of a heterocyclic ring | 4-[2-Amino-1,3-thiazolyl]-thiophene-2-carboxamidine | Potent urokinase inhibition. | nih.govresearchwithrutgers.com |

Role of Amide Linker and Terminal Substituents

The carboxamidine group and the substituents attached to its terminal nitrogen atom are crucial for the biological activity of these compounds. The carboxamidine is a strongly basic group and can form salt bridges and hydrogen bonds with biological targets.

In the development of urokinase inhibitors, the synthesis of a series of substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines revealed that further optimization by substitution of the terminal amine led to inhibitors with excellent activities. nih.govresearchwithrutgers.com This indicates that the nature of the substituent on the carboxamidine nitrogen directly influences the potency of the compounds.